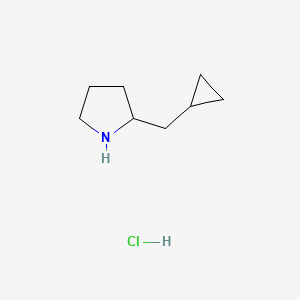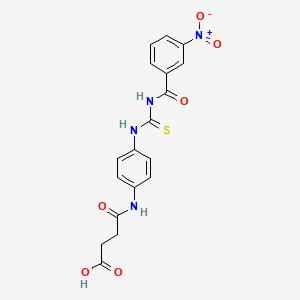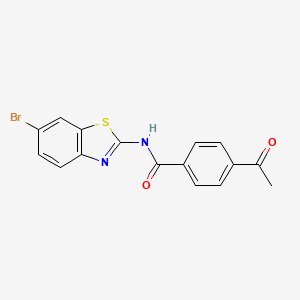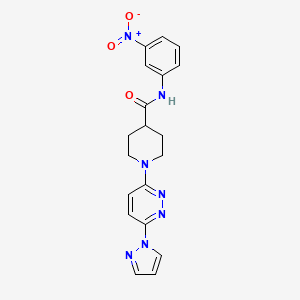
2-(Cyclopropylmethyl)pyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 2416236-28-5 . It has a molecular weight of 161.67 and its IUPAC name is 2-(cyclopropylmethyl)pyrrolidine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 2-(Cyclopropylmethyl)pyrrolidine;hydrochloride, involves various methods such as cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . These methods allow for the efficient exploration of the pharmacophore space due to sp3-hybridization .Molecular Structure Analysis
The molecular structure of 2-(Cyclopropylmethyl)pyrrolidine;hydrochloride is represented by the Inchi Code: 1S/C8H15N.ClH/c1-2-8(9-5-1)6-7-3-4-7;/h7-9H,1-6H2;1H . This indicates that the molecule consists of a pyrrolidine ring with a cyclopropylmethyl group attached to it.Physical And Chemical Properties Analysis
2-(Cyclopropylmethyl)pyrrolidine;hydrochloride is a powder at room temperature . It has a molecular weight of 161.67 .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
- 2-(Cyclopropylmethyl)pyrrolidine;hydrochloride plays a role in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of [1]benzopyrano[2,3-b]pyrrol-4(1H)-ones, which were further functionalized for potential applications in various fields (Alberola et al., 1997).
Applications in Organic Chemistry
- The compound finds applications in organic chemistry, particularly in the creation of novel ligands. For example, (2-choroethyl)pyrrolidine hydrochloride has been used to generate N-{2-(4-methoxyphenyltelluro)ethyl}pyrrolidine, a precursor for synthesizing various metal complexes (Singh et al., 2003).
Role in Heterocyclic Compound Synthesis
- The chemistry of pyrrolidines, which includes derivatives of 2-(Cyclopropylmethyl)pyrrolidine;hydrochloride, is significant for the development of pharmaceuticals and industrial applications. These compounds have been synthesized for their biological effects and potential uses in medicine and industry (Żmigrodzka et al., 2022).
Enabling Stereoselective Synthesis
- 2-(Cyclopropylmethyl)pyrrolidine;hydrochloride contributes to the stereoselective synthesis of azetidines and pyrrolidines, enabling the production of compounds with specific stereochemical properties. This is crucial in the pharmaceutical industry where the stereochemistry of a compound can significantly influence its biological activity (Medjahdi et al., 2009).
Facilitating One-Pot Synthesis Procedures
- It's used in one-pot synthesis procedures for creating N-substituted 2-(arylmethyl)pyrrolidines. Such methodologies are advantageous in organic synthesis due to their efficiency and potential for reducing the environmental impact of chemical processes (Gräbe et al., 2009).
Structural Analysis and Characterization
- Structural analysis and characterization of pyrrolidine derivatives are essential in understanding their chemical properties and potential applications. Studies have been conducted on various pyrrolidine compounds to understand their molecular structures and interactions (Bădilescu, 1970).
Novel Reactions and Methodologies
- Research on 2-(Cyclopropylmethyl)pyrrolidine;hydrochloride has led to the development of novel reactions and methodologies in organic synthesis. This includes deconjugative esterification reactions and the exploration of new catalysts and reagents (Sano et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with it include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8(9-5-1)6-7-3-4-7;/h7-9H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKUXFAWYHLNBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2CC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)pyrrolidine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide](/img/structure/B2380331.png)

![4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2380334.png)
![1-(3-methoxypropyl)-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2380337.png)

![3-[(2-methylbenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2380342.png)

![methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2380344.png)

![1-Methyl-3-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]pyrazin-2-one](/img/structure/B2380346.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/no-structure.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2380351.png)
